Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate
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Overview
Description
Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as DMSO and methanol, and the reactions are often carried out under inert gas conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The production process also includes purification steps such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or triazole moieties using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring may enhance the compound’s stability and binding affinity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Tryptophan: An essential amino acid with an indole ring.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate is unique due to the presence of the triazole ring, which can enhance its biological activity and stability. The combination of the indole and triazole moieties provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C20H27N5O2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate |
InChI |
InChI=1S/C20H27N5O2/c1-20(2,3)27-19(26)25-17(8-9-23(4)5)11-16-10-15(6-7-18(16)25)12-24-14-21-13-22-24/h6-7,10-11,13-14H,8-9,12H2,1-5H3 |
InChI Key |
JUBLWHZPGPPOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CN3C=NC=N3)C=C1CCN(C)C |
Origin of Product |
United States |
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